REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=[CH2:19].[I-].[K+]>C(C(C)=O)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:19]([O:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH:18]=[CH2:17] |f:1.2.3,5.6,8.9|
|
Name
|
|
Quantity
|
15.23 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
15.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.73 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
18.67 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen atmosphere for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and water were added to the residue
|
Type
|
CUSTOM
|
Details
|
so as to separate an organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by silica gel column chromatography (hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |